Precursor to 190-Fold More Potent HIV Protease Inhibitor Ligands Compared to Urethane Analogs
5,6-Dihydro-2H-thiopyran-3-carboxylic acid serves as the direct starting material for synthesizing (S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxamide derivatives, which function as high-affinity P2 ligands in HIV protease inhibitors [1]. These carboxamide derivatives demonstrated over 190-fold greater inhibitory potency compared to the corresponding 3(R) or 3(S) urethane derivatives [1]. Notably, the 3(R)-carboxamide inhibitor was 2-fold less potent than the optimal 3(S)-carboxamide derivative, highlighting the critical role of stereochemistry in the final bioactive molecule [1].
| Evidence Dimension | HIV protease inhibitory potency (fold improvement) |
|---|---|
| Target Compound Data | Derivative of 5,6-dihydro-2H-thiopyran-3-carboxylic acid: (S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxamide |
| Comparator Or Baseline | Corresponding 3(R) or 3(S) urethane derivatives |
| Quantified Difference | >190-fold potency improvement |
| Conditions | HIV-1 protease inhibition assay (in vitro); hydroxyethylamine isostere-based inhibitor scaffold (Ro 31-8959 class) |
Why This Matters
The 190-fold potency enhancement demonstrates that this thiopyran carboxylic acid scaffold provides a superior foundation for P2 ligand development compared to alternative urethane-based approaches, directly impacting procurement decisions in HIV protease inhibitor discovery programs.
- [1] Ghosh, A.K.; Liu, W. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. J. Org. Chem. 1995, 60, 6198-6201. View Source
